molecular formula C11H10N2O2 B1612463 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one CAS No. 88066-90-4

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one

Cat. No.: B1612463
CAS No.: 88066-90-4
M. Wt: 202.21 g/mol
InChI Key: GNQNPDDPKGJXJO-UHFFFAOYSA-N
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Description

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one is a heterocyclic compound that features a pyrazinone ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one typically involves the condensation of 3-methoxybenzaldehyde with appropriate pyrazinone precursors. One common method includes the use of sodium acetate as a catalyst under mild conditions . The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydropyrazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydropyrazinone derivatives. Substitution reactions can result in a wide range of functionalized pyrazinone compounds.

Scientific Research Applications

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxy-phenyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrazinone ring.

    5-(3-Methoxy-phenyl)-1H-pyrimidin-2-one: Contains a pyrimidinone ring instead of a pyrazinone ring.

    5-(3-Methoxy-phenyl)-1H-pyridin-2-one: Features a pyridinone ring instead of a pyrazinone ring

Uniqueness

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one is unique due to its specific electronic and steric properties conferred by the pyrazinone ring and methoxyphenyl group. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQNPDDPKGJXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587599
Record name 5-(3-Methoxyphenyl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88066-90-4
Record name 5-(3-Methoxyphenyl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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